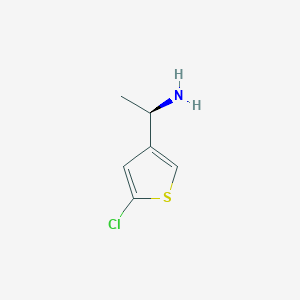

(1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine

説明

(1R)-1-(5-Chlorothiophen-3-yl)ethan-1-amine is a chiral primary amine featuring a thiophene ring substituted with a chlorine atom at the 5-position. Its molecular formula is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol. The stereocenter at the 1-position (R-configuration) confers enantioselectivity, making it relevant in asymmetric synthesis and pharmaceutical applications.

特性

分子式 |

C6H8ClNS |

|---|---|

分子量 |

161.65 g/mol |

IUPAC名 |

(1R)-1-(5-chlorothiophen-3-yl)ethanamine |

InChI |

InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3/t4-/m1/s1 |

InChIキー |

SAQCVDJQOQOHIT-SCSAIBSYSA-N |

異性体SMILES |

C[C@H](C1=CSC(=C1)Cl)N |

正規SMILES |

CC(C1=CSC(=C1)Cl)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine typically involves the following steps:

Thiophene Chlorination: Thiophene is chlorinated at the 5-position using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst like iron(III) chloride.

Formation of Ethanamine Group: The chlorinated thiophene is then subjected to a reaction with an appropriate amine precursor, such as ®-1-amino-2-propanol, under conditions that promote the formation of the ethanamine group.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Types of Reactions:

Oxidation: (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.

科学的研究の応用

1.1. Antiviral Activity

Recent studies have indicated that (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine may serve as a potential inhibitor of viral proteases, specifically targeting the main protease (Mpro) of coronaviruses, including SARS-CoV-2. In silico screening and molecular docking studies have demonstrated that compounds with similar structures can bind effectively to the active sites of these proteases, suggesting that (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine could be optimized for antiviral activity .

1.2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds structurally related to (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine have demonstrated significant inhibition against various bacterial strains and fungi in vitro, indicating its potential as a lead compound in the development of new antimicrobial agents .

2.1. Molecular Dynamics Studies

Molecular dynamics simulations have provided insights into the binding interactions of (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine with target enzymes. These studies reveal how structural modifications can enhance binding affinity and specificity towards viral proteases, thus guiding future synthetic efforts .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine. Researchers have identified key functional groups that influence biological activity, which can be modified to improve potency and selectivity against specific targets .

Case Studies and Experimental Findings

作用機序

(1R)-1-(5-クロロチオフェン-3-イル)エタン-

生物活性

(1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine, also known by its chemical formula C₆H₉ClN₂S, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₂S |

| Molecular Weight | 176.67 g/mol |

| SMILES | CC(C1=CSC(=C1)Cl)N |

| InChI | InChI=1S/C6H9ClN2S/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2 |

The biological activity of (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine is primarily attributed to its interaction with various biological targets. Notably, studies have indicated that this compound may exhibit affinity for nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .

1. Nicotinic Acetylcholine Receptor Interaction

Research has shown that compounds similar to (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine can modulate nAChRs. Specifically, the α7 subtype of nAChRs has been highlighted for its therapeutic potential in neurodegenerative diseases. The compound's ability to enhance receptor activity could lead to neuroprotective effects .

2. Antiviral Activity

Recent studies have explored the potential of this compound in antiviral applications, particularly against coronaviruses. Molecular dynamics simulations have suggested that compounds targeting the main protease (Mpro) of SARS-CoV-2 may benefit from structural similarities with (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine. The binding affinity and interactions within the active site are crucial for developing effective inhibitors .

Study 1: Neuroprotective Effects

In a study examining various nAChR modulators, (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine demonstrated significant neuroprotective properties in vitro. The study utilized cell cultures exposed to neurotoxic agents, revealing that the compound reduced cell death and improved cell viability by modulating nAChR activity.

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of the compound against SARS-CoV-2. The study employed high-throughput screening methods to evaluate the efficacy of several derivatives, including (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine. Results indicated promising inhibitory effects on viral replication at micromolar concentrations.

類似化合物との比較

Structural and Electronic Differences

Aromatic Heterocycles :

- Thiophene (as in the target compound) vs. oxazole or thiazole : Thiophene’s sulfur atom enhances π-electron density compared to nitrogen-containing oxazole/thiazole, affecting binding affinity in receptor-targeted molecules.

- Chlorine vs. Bromine: Bromine in (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine HCl increases molecular weight and polarizability compared to chlorine, altering solubility and metabolic stability.

Substituent Position :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。